2-(4-(Ethylsulfonyl)phenyl)acetic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of approximately 228.26 g/mol. This compound features a phenyl ring substituted with an ethylsulfonyl group and an acetic acid moiety, making it a member of the sulfonyl-substituted acetic acids family. It is characterized by its unique structure, which contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals .
Due to the structural similarity of 2-(4-(Ethylsulfonyl)phenyl)acetic acid to known molecules with pharmaceutical applications, such as 4-(Methylsulfonyl)phenylacetic acid (a key starting material for the drug Etoricoxib) [Veer Chemie (), there is potential research interest in this area.
Here are some possibilities:
The chemical reactivity of 2-(4-(ethylsulfonyl)phenyl)acetic acid primarily involves its carboxylic acid group, which can participate in various reactions such as:
Additionally, the ethylsulfonyl group may undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .
The synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves several steps:
2-(4-(Ethylsulfonyl)phenyl)acetic acid has potential applications in:
Interaction studies involving 2-(4-(ethylsulfonyl)phenyl)acetic acid focus on its binding affinity and efficacy in biological systems. Preliminary studies suggest that the compound may interact with specific receptors related to pain and inflammation pathways. Further research is needed to elucidate its mechanisms of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 2-(4-(ethylsulfonyl)phenyl)acetic acid. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-(Ethylsulfonyl)phenyl)acetic acid | Ethylsulfonyl group attached to phenol | Potential anti-inflammatory properties |
| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Methylsulfonyl group instead of ethyl | May exhibit different pharmacological profiles |
| 4-(Methylsulfonyl)phenylacetic acid | Methylsulfonyl group at different position | Variations in biological activity |
| Phenylacetic Acid Derivatives | Lacks sulfonic groups | Broader range of chemical properties |
The uniqueness of 2-(4-(ethylsulfonyl)phenyl)acetic acid lies in its specific ethyl substitution on the sulfonic group, potentially influencing its biological interactions and therapeutic applications compared to its analogs .
The direct sulfonylation of aromatic compounds represents one of the most straightforward methods for introducing sulfonyl groups into phenylacetic acid derivatives [1]. Classical direct sulfonylation employs sulfuric acid, sulfur trioxide, or chlorosulfonic acid as primary reagents for the direct replacement of hydrogen atoms in aromatic hydrocarbons with sulfonic acid groups [1]. The process typically involves the electrophilic aromatic substitution mechanism where the sulfonylating agent acts as an electrophile attacking the electron-rich aromatic ring [1].
The traditional approach utilizes concentrated sulfuric acid at elevated temperatures, typically ranging from 160°C to 280°C, depending on the substrate reactivity [2]. Chlorosulfonic acid has emerged as a particularly effective reagent for direct sulfonylation, offering superior reactivity compared to sulfuric acid alone [3]. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which can subsequently be converted to the desired sulfonyl derivative through appropriate transformations [3] [4].
Solid superacid catalysts, particularly zirconium dioxide modified with sulfate groups, have demonstrated remarkable efficiency in direct sulfonylation reactions [5]. These catalysts operate under solvent-free conditions and achieve yields ranging from 78% to 93% for various aromatic substrates [5]. The reaction typically requires only 0.5 hours at moderate temperatures, representing a significant improvement over traditional methods that may require 24 hours or more [5].
Phenylacetic acid derivatives serve as versatile starting materials for the synthesis of sulfonylated compounds through various functionalization strategies [6]. The carboxylate-directed palladium-catalyzed carbon-hydrogen activation has emerged as a powerful method for introducing functional groups at specific positions on the aromatic ring [6]. This approach exploits the complex-induced proximity effect to achieve regioselective functionalization [6].
The functionalization typically proceeds through the formation of a six-membered palladacycle intermediate, where the carboxylate group coordinates to the palladium center, facilitating carbon-hydrogen bond activation at the ortho position [6]. Potassium-promoted palladium insertion procedures have shown particular promise for phenylacetic acid substrates, enabling subsequent olefination and other transformations [6].
Alternative strategies involve the use of electrophilic aromatic substitution reactions where phenylacetic acid derivatives are treated with various sulfonylating agents [7]. The Schmidt reaction, while primarily used for converting carboxylic acids to amines, can also lead to sulfonation products under specific conditions [7]. However, this approach often suffers from competing side reactions, including direct amination of the phenyl ring and cyclization to lactam intermediates [7].
The oxidation of sulfur-containing precursors represents a reliable route to sulfonyl derivatives [8]. The conversion of 2-[4-(ethylsulfanyl)phenyl]acetic acid to its corresponding sulfonyl analog typically employs oxidizing agents such as hydrogen peroxide, potassium permanganate, or chlorine [8]. The oxidation proceeds through a two-electron process, converting the sulfide to sulfoxide and subsequently to sulfone [8].
Chlorine oxidation in basic aqueous medium has proven particularly effective for this transformation [8]. The reaction is conducted at pH values ranging from 10 to 13, with temperatures maintained below 55°C to prevent decomposition [8]. The process is highly exothermic, requiring efficient cooling and vigorous agitation to ensure complete conversion [8]. Reaction times are typically short, with complete oxidation achieved within 10 to 15 minutes under optimal conditions [8].
The oxidation mechanism involves the initial formation of a chlorosulfenyl intermediate, which rapidly hydrolyzes to form the sulfoxide [8]. Further oxidation leads to the formation of the desired sulfone product [8]. Water addition during the reaction helps control viscosity and facilitates product precipitation as the sulfone forms [8].
Modern catalytic methods have revolutionized the synthesis of sulfonyl compounds, offering improved selectivity and milder reaction conditions [9]. Palladium-catalyzed direct sulfonylation with sulfur dioxide insertion represents a significant advancement in this field [9]. This method enables the formation of carbon-sulfur bonds under mild conditions through the combination of radical chemistry and palladium-catalyzed carbon-hydrogen activation [9].
The catalytic approach typically employs palladium complexes in combination with appropriate ligands and bases [9]. The reaction proceeds through the insertion of sulfur dioxide into activated carbon-hydrogen bonds, followed by coupling with suitable electrophiles [9]. This methodology has demonstrated effectiveness for both aromatic and aliphatic substrates, producing sulfonylated products in moderate to good yields [9].
Solid superacid catalysts, particularly titanium dioxide modified with sulfate groups, have shown exceptional performance in catalytic sulfonylation reactions [10]. These catalysts enable the synthesis of sulfonyl derivatives from aldehydes and sulfonamides under mild conditions [10]. The reaction proceeds cleanly with simple work-up procedures, involving only catalyst filtration and solvent removal [10]. Yields typically range from good to excellent, with reaction times significantly reduced compared to uncatalyzed processes [10].
Green chemistry principles have guided the development of environmentally benign synthetic routes for sulfonyl fluorides and related compounds [11]. The conversion of thiols and disulfides using sodium hypochlorite solution and potassium fluoride represents a breakthrough in sustainable synthesis [11]. This method produces only non-toxic sodium chloride and potassium chloride as byproducts, eliminating the need for hazardous reagents traditionally used in sulfonyl fluoride synthesis [11].
The green synthesis approach operates under mild conditions and demonstrates high efficiency with minimal environmental impact [11]. Traditional methods required the use of highly toxic sulfur dioxide fluoride gas or potassium hydrogen fluoride, both of which present significant handling challenges [11]. The new methodology circumvents these issues while maintaining excellent yields and selectivity [11].
Supercritical carbon dioxide has emerged as an environmentally friendly medium for the recrystallization and particle size control of sulfonylated compounds [12]. The supercritical antisolvent process enables the production of spherical submicron particles with controlled morphology [12]. Operating parameters including pressure, temperature, and flow rates can be optimized to achieve desired particle characteristics [12].
Continuous flow chemistry has gained prominence in sulfonylation reactions due to its advantages in heat transfer, mixing efficiency, and reaction control [2] [13]. Microreactor technology enables sulfonation reactions under conditions that are not feasible in traditional batch processes [13]. The high surface-to-volume ratio in microreactors facilitates rapid heat exchange and precise temperature control [13].
Flow processes for sulfonation typically employ continuous introduction of reactants into microreactor inlets, with temperature maintenance throughout the reaction pathway [2]. For aromatic substrates, reaction temperatures ranging from 160°C to 280°C can be precisely controlled in individual fluidic modules [2]. The continuous nature of the process allows for consistent product quality and simplified scale-up procedures [2].
The advantages of flow chemistry include high-speed mixing, accurate residence time control, and the ability to handle exothermic reactions safely [13]. Gas-liquid reactions benefit particularly from the increased contact surface area available in flow systems [13]. Column flow reactors incorporating solid phase catalysts have shown promise for catalytic sulfonylation applications [13].
The optimization of reaction conditions requires careful consideration of temperature, pressure, and catalyst selection to achieve maximum efficiency [14]. Statistical design of experiments has proven invaluable for identifying optimal process parameters and understanding factor interactions [14]. Full factorial designs enable systematic evaluation of multiple variables while minimizing the number of required experiments [14].
Catalyst selection significantly impacts both reaction rate and selectivity in sulfonylation processes [5]. Solid superacid catalysts, particularly zirconium dioxide modified with persulfate, have demonstrated superior performance compared to traditional Lewis acid catalysts [5]. The reaction time using solid superacid catalysts is reduced to 0.5 hours with 85% yield, compared to 2.0 hours and 80% yield for indium-based catalysts [5].
Temperature optimization studies reveal distinct optimal ranges for different substrate classes [15]. For thymol para-sulfonation, low temperatures between 0°C and 5°C provide optimal yields when using appropriate molar ratios [15]. Room temperature conditions may be suitable for some substrates, while elevated temperatures of 40°C or higher are required for less reactive systems [15].
| Catalyst System | Reaction Time | Yield | Temperature |
|---|---|---|---|
| Zirconium dioxide/persulfate | 0.5 hours | 85% | Moderate |
| Indium trihalide | 2.0 hours | 80% | Elevated |
| Zeolite beta | 24 hours | 53% | High |
Solvent selection profoundly influences reaction kinetics and product distribution in sulfonylation reactions [16]. Linear solvation energy relationships provide quantitative frameworks for understanding solvent effects on reaction rates [16]. The relationship between reaction rate constants and solvent polarity parameters enables predictive modeling of solvent performance [16].
Polar, hydrogen bond accepting solvents typically accelerate sulfonylation reactions through stabilization of charged intermediates [16]. The positive correlation with hydrogen bond accepting ability reflects stabilization of proton transfer processes, while polar or polarizable solvents stabilize charge delocalization in activated complexes [16]. Dimethylsulfoxide, dimethylformamide, and similar dipolar aprotic solvents have shown particular effectiveness [17].
Temperature dependencies in sulfonylation reactions often exhibit Arrhenius behavior, with reaction rates doubling for every 10°C increase in temperature [15]. However, elevated temperatures may promote side reactions or product decomposition, requiring careful optimization [15]. Petroleum ether as solvent combined with controlled temperature ranges provides optimal conditions for many aromatic sulfonylation reactions [15].
The effect of casting solvents on morphology and performance has been extensively studied for sulfonated polymeric materials [18] [19]. Comprehensive comparative studies demonstrate that solvent choice significantly affects both physical properties and chemical performance of the resulting materials [19].
Yield optimization in sulfonylation reactions requires systematic evaluation of multiple factors including reactant ratios, reaction time, and purification methods [20]. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and benzotriazol-1-ol has proven effective for achieving high yields in sulfonylated compound synthesis [20]. These reagents facilitate amide bond formation between carboxylic acids and amines with yields ranging from 37% to 80% [20].
Reaction condition optimization through design of experiments enables identification of factor interactions that significantly impact yield [14]. Response surface methodology provides visualization of yield dependencies and helps identify optimal operating conditions [14]. Statistical models derived from experimental data can predict yields under various conditions with high accuracy [14].
Biphasic reaction systems using saturated sodium bicarbonate solution and dichloromethane have demonstrated effectiveness for sulfonylation reactions [21]. These conditions provide consistently good yields with improved reaction times compared to solid base systems [21]. Alternative conditions using organic bases such as 2,6-lutidine in dichloromethane offer comparable yields with different selectivity profiles [21].
High-performance liquid chromatography represents the gold standard for purification and analysis of sulfonylated compounds [22]. Reversed-phase chromatography using octadecyl-silica columns provides excellent separation capabilities for sulfonyl derivatives [22]. Mobile phase compositions typically consist of water, acetonitrile, and methanol in optimized ratios, with pH adjustment using phosphoric acid [22].
Supercritical fluid chromatography offers unique advantages for the separation of sulfonamides and related compounds [23]. The coupling of packed silica columns with aminopropyl-packed columns enables separation of eight regulated sulfonamides within 20 minutes [23]. Operating conditions include 10% methanol initially, increasing to 30% methanol at 2.5% per minute, with column temperature at 65°C and outlet pressure at 300 bar [23].
Column deactivation effects must be carefully considered in chromatographic separations of polar sulfonylated compounds [23]. Deactivation decreases resolution by reducing analyte interaction with active sites [23]. The retention time of sulfathiazole decreases by nearly 50% when using deactivated columns compared to standard aminopropyl phases [23].
| Chromatographic Condition | Value | Detection Method |
|---|---|---|
| Column Temperature | 30°C | Ultraviolet at 278 nm |
| Mobile Phase Flow Rate | 1.0 mL/min | High-performance liquid chromatography |
| Retention Time (Substrate) | 5.0 minutes | Peak area integration |
| Retention Time (Product) | 13.5 minutes | Peak area integration |
Recrystallization remains a fundamental purification technique for sulfonylated compounds, particularly for achieving high purity levels required for analytical characterization [24]. The principle underlying recrystallization relies on the temperature dependence of solubility, where most solids exhibit increased solubility at elevated temperatures [24]. The procedure involves dissolving the impure compound at high temperature, followed by controlled cooling to induce selective crystallization [24].
Solvent selection is critical for successful recrystallization of sulfonyl compounds [25]. Saturated aliphatic alcohols containing three carbon atoms have demonstrated particular effectiveness for sulfonamide purification [25]. Propanol-based recrystallization systems provide surprisingly high yields and purity levels for sulfathiazole and related compounds [25].
The recrystallization process for sulfonyl chlorides requires special consideration due to their reactivity with moisture [4]. Sulfonic acid contamination can be removed from sulfonyl chloride samples through thorough washing with cold water, followed by immediate drying in a vacuum desiccator [4]. The washing procedure must be rapid to prevent hydrolysis of the sulfonyl chloride functionality [4].
Controlled cooling rates significantly impact crystal size and morphology [24]. Slower cooling rates generally produce larger, more uniform crystals with improved purity [24]. However, the extended time required for slow cooling must be balanced against potential thermal decomposition of sensitive sulfonyl compounds [24].
Infrared spectroscopy provides definitive identification of sulfonyl functional groups through characteristic absorption bands [26] [27]. Sulfonyl chlorides exhibit strong bands in the 1410-1370 and 1204-1166 wavenumber regions [26]. These absorptions are sufficiently distinct to enable unambiguous identification of the sulfonyl functionality [26] [28].
Nuclear magnetic resonance spectroscopy offers detailed structural information for sulfonylated compounds [29] [30]. Sulfur-33 nuclear magnetic resonance has proven particularly valuable for characterizing simple sulfones, revealing chemical shift effects induced by alkyl substituents [30]. Diaryl sulfones typically exhibit more shielded sulfur-33 nuclei compared to dialkyl analogs, and diastereoisomeric sulfones can be distinguished through their distinct chemical shifts [30].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for sulfonyl compounds [31]. The mass spectra of sulfinate esters show distinctly different fragmentation patterns compared to isomeric sulfones [31]. Characteristic ion peaks enable differentiation between alkyl arenesulfinates and aryl alkanesulfinates [31].
Elemental analysis serves as a complementary technique for confirming molecular composition [32]. Modern automated analyzers provide accurate determination of carbon, hydrogen, nitrogen, and sulfur content [32]. The results must be consistent with theoretical values within acceptable error limits to confirm structural assignments [32].
| Analytical Technique | Key Parameters | Characteristic Features |
|---|---|---|
| Infrared Spectroscopy | 1410-1370, 1204-1166 cm⁻¹ | Sulfonyl stretching vibrations |
| Nuclear Magnetic Resonance | Chemical shift, multiplicity | Structural elucidation |
| Mass Spectrometry | Molecular ion, fragmentation | Molecular weight confirmation |
| Elemental Analysis | Carbon, hydrogen, nitrogen, sulfur | Compositional verification |